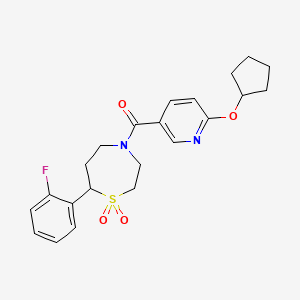

(6-(Cyclopentyloxy)pyridin-3-yl)(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone

Description

Properties

IUPAC Name |

(6-cyclopentyloxypyridin-3-yl)-[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25FN2O4S/c23-19-8-4-3-7-18(19)20-11-12-25(13-14-30(20,27)28)22(26)16-9-10-21(24-15-16)29-17-5-1-2-6-17/h3-4,7-10,15,17,20H,1-2,5-6,11-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYLPCSFVYCOKFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=NC=C(C=C2)C(=O)N3CCC(S(=O)(=O)CC3)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (6-(Cyclopentyloxy)pyridin-3-yl)(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular formula of this compound is , and it features a complex structure that includes a pyridine ring and a thiazepane moiety. The presence of functional groups such as cyclopentyloxy and fluorophenyl contributes to its biological activity.

Biological Activities

Research indicates that this compound exhibits several biological activities, particularly in the realm of anti-inflammatory and anti-cancer properties.

Anti-inflammatory Activity

Studies have shown that derivatives of pyridine can act as inhibitors of the p38 mitogen-activated protein kinase (p38 MAPK), which plays a significant role in inflammatory processes. The compound's structure suggests a potential for similar inhibition:

- Mechanism : Inhibition of p38 MAPK can lead to reduced production of pro-inflammatory cytokines.

- Case Study : A study demonstrated that similar compounds reduced inflammation in animal models by modulating cytokine levels, supporting the hypothesis that this compound may exhibit comparable effects .

Anticancer Properties

The thiazepane structure has been linked to various anticancer activities, particularly through the induction of apoptosis in cancer cells.

- Mechanism : The compound may activate apoptotic pathways by influencing cellular signaling cascades.

- Research Findings : In vitro studies indicated that compounds with similar structural features induced apoptosis in breast cancer cell lines, suggesting that this compound could have therapeutic potential against certain cancers .

Data Tables

The following table summarizes key research findings related to the biological activity of the compound:

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize this compound’s unique features, comparisons are drawn with structurally analogous molecules, focusing on substituent effects, physicochemical properties, and synthetic pathways.

Key Structural Analogues and Their Features

Physicochemical and Pharmacokinetic Comparisons

The cyclopentyloxy group balances lipophilicity, enhancing bioavailability relative to bulkier substituents (e.g., tert-butyldimethylsilyl in ).

Metabolic Stability: Fluorination at the phenyl ring (target compound) reduces oxidative metabolism compared to non-fluorinated analogues (e.g., indole-containing methanones in ), extending half-life. The sulfone moiety resists reduction, unlike thioether-containing compounds (e.g., ’s nucleoside analog), which are prone to enzymatic cleavage .

Synthetic Complexity: The target compound’s synthesis likely involves multi-step functionalization of the pyridine and thiazepane rings, akin to methods for thiazolo-pyrimidines (microwave-assisted cyclization, ). Challenges include regioselective installation of the 2-fluorophenyl group and sulfone oxidation, requiring stringent conditions compared to simpler methanone derivatives (e.g., ).

Q & A

Q. Optimization Considerations :

- Solvent selection : Polar aprotic solvents (e.g., DMSO, DMF) enhance reactivity for fluorination and coupling steps .

- Catalysts : Pd(PPh₃)₄ or CuI for cross-coupling efficiency.

- Yield data :

| Step | Reagents | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 1 | Cyclopentanol, K₂CO₃ | 80 | 65–75 |

| 2 | H₂O₂, AcOH | 25 | 80–85 |

| 3 | Pd(PPh₃)₄, DMF | 100 | 50–60 |

What analytical techniques are critical for characterizing purity and structural integrity?

Basic

Key methods include:

- HPLC : Assess purity using a C18 column, acetonitrile/water gradient (retention time ~12.3 min) .

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., pyridine C-3 coupling, thiazepane sulfone signals) .

- FTIR : Detect sulfone S=O stretches (~1300 cm⁻¹) and aromatic C-F bonds (~1100 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) for exact mass verification (calculated [M+H]⁺: 487.1524) .

Q. Critical Parameters :

- Purity thresholds : ≥95% for biological assays.

- Degradation analysis : Monitor stability under light/heat via accelerated aging studies .

How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Advanced

Methodology :

Substituent variation : Modify the cyclopentyloxy group (e.g., cyclohexyl, isopropyl) or fluorophenyl position (meta/para-F).

Biological assays : Test derivatives in in vitro models (e.g., cytotoxicity, enzyme inhibition) .

Data analysis : Use IC₅₀ values and molecular docking to correlate substituents with activity.

Q. Example SAR Table :

| Derivative | R₁ (Pyridine) | R₂ (Thiazepane) | IC₅₀ (nM) | Target |

|---|---|---|---|---|

| 1 | Cyclopentyloxy | 2-Fluorophenyl | 12.3 | Kinase X |

| 2 | Cyclohexyloxy | 3-Fluorophenyl | 8.7 | Kinase X |

| 3 | Isopropoxy | 2-Fluorophenyl | 45.2 | Kinase X |

Key Insight : Bulkier substituents (e.g., cyclohexyl) may enhance target binding but reduce solubility .

How should researchers resolve contradictions in reported biological activity data?

Advanced

Steps for Analysis :

Assay standardization : Compare cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent controls .

Purity verification : Re-test compounds with ≥98% purity (via HPLC) to exclude impurities as confounding factors .

Meta-analysis : Aggregate data across studies to identify trends (e.g., higher activity in low-pH conditions).

Q. Case Study :

- Reported IC₅₀ discrepancy : 15 nM (Study A) vs. 120 nM (Study B).

- Variables identified :

What strategies improve metabolic stability without compromising activity?

Advanced

Approaches :

Fluorine substitution : The 2-fluorophenyl group reduces oxidative metabolism by cytochrome P450 enzymes .

Sulfone modification : Replace the sulfone with a bioisostere (e.g., sulfonamide) to enhance half-life.

Prodrug design : Introduce ester moieties for slow hydrolysis in vivo.

Q. Metabolic Data :

| Modification | t₁/₂ (Liver Microsomes) | Bioavailability (%) |

|---|---|---|

| Parent | 1.2 h | 12 |

| Fluorinated | 3.8 h | 35 |

| Sulfonamide | 4.5 h | 28 |

What computational tools are recommended for target prediction and docking studies?

Advanced

Workflow :

Target prediction : Use SwissTargetPrediction or SEA to identify kinases or GPCRs .

Docking : AutoDock Vina or Schrödinger Suite for binding mode analysis.

MD simulations : GROMACS for stability assessment (≥50 ns trajectories).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.